(2-methyl-1-phenyl-1H-imidazol-5-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-methyl-1-phenyl-1H-imidazol-5-yl)methanamine” is a compound that belongs to the class of organic compounds known as imidazoles . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Eco-Friendly Corrosion Inhibition
Amino acid compounds, closely related to "(2-methyl-1-phenyl-1H-imidazol-5-yl)methanamine," have been studied for their application as eco-friendly corrosion inhibitors for steel in acidic solutions. These inhibitors show promise due to their efficient adsorption on metal surfaces, thereby reducing corrosion rates in harsh chemical environments (Yadav, Sarkar, & Purkait, 2015).
Antimicrobial and Antifungal Activities
Derivatives of "this compound" have been synthesized and evaluated for their biological activities. Studies have shown that these compounds exhibit significant antibacterial and antifungal activities against various strains, highlighting their potential in developing new antimicrobial agents (al-Hakimi et al., 2020).
Synthesis of Novel Derivatives for Material Sciences
Research into the synthesis of novel derivatives of imidazole compounds, akin to "this compound," has yielded materials with potential applications in the field of luminescent materials and optical properties. These derivatives demonstrate large Stokes' shifts and high quantum yields, making them suitable for applications in light-emitting devices and sensors (Volpi et al., 2017).
Cancer Research and Chemotherapy
Studies on Pt(II) complexes containing derivatives of "this compound" have shown significant cytotoxic effects against various human carcinoma cell lines. These findings are instrumental in exploring new chemotherapy agents that could potentially offer alternatives to existing treatments, with certain complexes demonstrating a more potent effect than cisplatin on specific cancer cell lines (Ferri et al., 2013).
Synthesis of Imidazole Derivatives with Potential Industrial Applications
The synthesis of novel imidazole derivatives, including those related to "this compound," has been pursued for various industrial applications. These compounds have been investigated for their potential use in polymers, coatings, and as functional materials due to their unique physical and chemical properties (Ghaemy et al., 2013).
Mechanism of Action
The mechanism of action of imidazole-containing compounds can vary widely depending on their specific structure and the biological target they interact with . For instance, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
(2-methyl-3-phenylimidazol-4-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9-13-8-11(7-12)14(9)10-5-3-2-4-6-10/h2-6,8H,7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBFSIKFUWUCCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C2=CC=CC=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.